molecular formula C10H11BrClN B582211 1-(2-Bromo-5-chlorophenyl)pyrrolidine CAS No. 1257664-93-9

1-(2-Bromo-5-chlorophenyl)pyrrolidine

Cat. No. B582211
CAS RN: 1257664-93-9
M. Wt: 260.559
InChI Key: PABHJXWLFBZGKK-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrClN . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1-(2-Bromo-5-chlorophenyl)pyrrolidine consists of a pyrrolidine ring attached to a phenyl ring, which is substituted with bromine and chlorine atoms . The InChI code for this compound is 1S/C10H11BrClN/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

1-(2-Bromo-5-chlorophenyl)pyrrolidine has a molecular weight of 260.56 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Electronic Properties

The synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives through a palladium-catalyzed Suzuki cross-coupling reaction highlights the versatility of halogenated phenyl compounds, similar in structure to 1-(2-Bromo-5-chlorophenyl)pyrrolidine. These derivatives underwent evaluation for their electronic and non-linear optical (NLO) properties, showcasing their potential in materials science for electronic applications (Nazeer et al., 2020).

Chemical Reactivity and Biological Molecules

Pyrrole and its derivatives, including pyrrolidines, serve as fundamental structural units in significant biological molecules like heme and chlorophyll. The synthesis of pyrrolidine derivatives through the condensation of amines with carbonyl-containing compounds indicates the compound's significance in biochemistry and pharmaceuticals (Anderson & Liu, 2000).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, which share structural motifs with 1-(2-Bromo-5-chlorophenyl)pyrrolidine, have been studied for their inhibition performance against mild steel corrosion. This highlights the potential use of similar compounds in protecting industrial materials (Saady et al., 2021).

Synthesis of Arylsulfonylpyrrolidines

The acid-catalyzed reaction of phenols with 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine leads to new 1-(arylsulfonyl)pyrrolidines, providing a method for synthesizing pyrrolidine-1-sulfonylarene derivatives. This demonstrates the compound's utility in organic synthesis and chemical research (Smolobochkin et al., 2017).

Electrochemical and Surface Analysis

The study on imidazo[4,5-b]pyridine derivatives for mild steel corrosion inhibition involves detailed chemical, electrochemical, quantum, and surface analysis. This kind of research application emphasizes the importance of 1-(2-Bromo-5-chlorophenyl)pyrrolidine and similar compounds in materials science and corrosion engineering (Saady et al., 2021).

Mechanism of Action

The mechanism of action for 1-(2-Bromo-5-chlorophenyl)pyrrolidine is not clearly recognized according to the sources I found .

Safety and Hazards

This compound should be handled with personal protective equipment, including chemical impermeable gloves . It’s also advised to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .

properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABHJXWLFBZGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682142
Record name 1-(2-Bromo-5-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-5-chlorophenyl)pyrrolidine

CAS RN

1257664-93-9
Record name 1-(2-Bromo-5-chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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